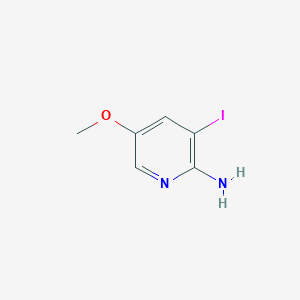

3-Iodo-5-methoxypyridin-2-amine

Beschreibung

3-Iodo-5-methoxypyridin-2-amine is a pyridine derivative characterized by a methoxy (-OCH₃) group at position 5, an iodine atom at position 3, and an amine (-NH₂) group at position 2 of the pyridine ring. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann reactions), while the methoxy group contributes electron-donating effects, modulating the ring's electronic properties. Its structural features make it valuable for developing pharmaceuticals, agrochemicals, and functional materials .

Eigenschaften

Molekularformel |

C6H7IN2O |

|---|---|

Molekulargewicht |

250.04 g/mol |

IUPAC-Name |

3-iodo-5-methoxypyridin-2-amine |

InChI |

InChI=1S/C6H7IN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |

InChI-Schlüssel |

LEPIIEKDJDBVSG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(N=C1)N)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 5-methoxypyridin-2-amine using iodine in the presence of a suitable oxidizing agent. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with good efficiency.

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methoxypyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3-Iodo-5-methoxypyridin-2-amine typically involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-5-methoxypyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-Iodo-5-methoxypyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-Iodo-5-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Halogen Effects : Iodo substituents (e.g., in 3-Iodo-5-methoxypyridin-2-amine) enable efficient cross-coupling reactions compared to bromo or chloro analogs due to lower bond dissociation energy .

- Electronic Modulation : Methoxy (-OCH₃) groups donate electrons, increasing ring nucleophilicity, while trifluoromethyl (-CF₃) withdraws electrons, enhancing electrophilic reactivity .

- Positional Isomerism: Amine group placement (positions 2 vs.

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-5-methoxypyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of precursor pyridines. For example, iodination of 5-methoxypyridin-2-amine using iodine (I₂) and silver sulfate (Ag₂SO₄) in ethanol under reflux yields the target compound. Reaction parameters like temperature (70–90°C), solvent polarity, and stoichiometric ratios of I₂/Ag₂SO₄ are critical for minimizing byproducts (e.g., di-iodinated species). Purification via silica gel chromatography or recrystallization is recommended for isolating high-purity product .

Q. How can researchers confirm the structural identity of 3-Iodo-5-methoxypyridin-2-amine?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to verify methoxy (-OCH₃), amino (-NH₂), and iodine substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine.

- Elemental Analysis : Validate empirical formula (C₆H₇IN₂O) .

Q. What are the common reactivity patterns of 3-Iodo-5-methoxypyridin-2-amine in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables participation in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling with boronic acids or Stille coupling with organostannanes). Methoxy and amino groups may require protection (e.g., Boc for -NH₂) to prevent side reactions. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like DME/H₂O (10:1) at 80–100°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of 3-Iodo-5-methoxypyridin-2-amine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Iodine Position : Moving iodine from the 3- to 5-position (e.g., 5-Iodo-3-methoxypyridin-2-amine) alters steric hindrance, affecting binding to biological targets like kinases .

- Substituent Effects : Replacing methoxy with trifluoromethyl (-CF₃) increases lipophilicity and metabolic stability but may reduce solubility. Compare bioactivity using assays like enzyme inhibition (IC₅₀) or cellular cytotoxicity (CC₅₀) .

Table 1 : Comparative Bioactivity of Analogues

| Compound | IC₅₀ (nM) | LogP |

|---|---|---|

| 3-Iodo-5-methoxypyridin-2-amine | 120 | 1.8 |

| 5-Iodo-3-CF₃-pyridin-2-amine | 85 | 2.5 |

| 3-Bromo-5-methoxypyridin-2-amine | 450 | 1.6 |

Q. What analytical challenges arise in quantifying trace impurities in 3-Iodo-5-methoxypyridin-2-amine, and how can they be resolved?

- Methodological Answer : Common impurities include residual iodine, dehalogenated byproducts, and oxidized amines. Use:

Q. How can computational modeling predict the binding affinity of 3-Iodo-5-methoxypyridin-2-amine to enzyme targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB ID 3B0). Key steps:

Ligand Preparation : Optimize 3D geometry with Gaussian09 at the B3LYP/6-31G* level.

Binding Site Analysis : Identify hydrophobic pockets accommodating iodine and hydrogen bonds with methoxy/amino groups.

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 3-Iodo-5-methoxypyridin-2-amine under basic conditions?

- Methodological Answer : Discrepancies arise from solvent choice and base strength. For example:

- Aqueous NaOH : Promotes hydrolysis of the methoxy group to -OH, forming 3-Iodo-5-hydroxypyridin-2-amine.

- Anhydrous Conditions : Stability improves in aprotic solvents (e.g., THF) with mild bases (e.g., K₂CO₃). Validate stability via real-time NMR monitoring .

Experimental Design Considerations

Q. What strategies mitigate iodine loss during high-temperature reactions involving 3-Iodo-5-methoxypyridin-2-amine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.